Synthesis of 1H-Benzimidazole-2-carbonitrile from o-Phenylenediamine: An In-depth Technical Guide
Synthesis of 1H-Benzimidazole-2-carbonitrile from o-Phenylenediamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for producing 1H-benzimidazole-2-carbonitrile, a valuable scaffold in medicinal chemistry, starting from o-phenylenediamine. While a direct one-pot synthesis is not prominently documented, this paper details two robust, multi-step methodologies, providing in-depth experimental protocols and quantitative data to support researchers in their synthetic endeavors.
Introduction
Benzimidazole and its derivatives are a cornerstone in the development of new therapeutic agents, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of a nitrile group at the 2-position of the benzimidazole ring system offers a versatile chemical handle for further molecular elaboration, making 1H-benzimidazole-2-carbonitrile a key intermediate in drug discovery and development. This guide explores two principal synthetic routes from the readily available starting material, o-phenylenediamine.
Synthetic Pathways
Two primary synthetic strategies have been identified for the preparation of 1H-benzimidazole-2-carbonitrile from o-phenylenediamine:
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Route 1: A two-step synthesis commencing with the formation of 2-aminobenzimidazole, followed by a Sandmeyer reaction to introduce the nitrile functionality.
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Route 2: A multi-step synthesis involving the initial formation of 1H-benzimidazole-2-methanol, its subsequent oxidation to 1H-benzimidazole-2-carboxylic acid, conversion to the corresponding amide, and final dehydration to yield the target nitrile.
The following sections provide detailed experimental protocols and data for each of these synthetic routes.
Route 1: Synthesis via 2-Aminobenzimidazole Intermediate
This pathway offers a concise route to the target molecule through the formation and subsequent diazotization and cyanation of 2-aminobenzimidazole.
Step 1: Synthesis of 2-Aminobenzimidazole
The initial step involves the cyclization of o-phenylenediamine with a cyanating agent to form 2-aminobenzimidazole. A common and effective method utilizes cyanogen bromide.
Experimental Protocol:
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Reaction Setup: In a well-ventilated fume hood, a mixture of o-phenylenediamine (1.0 equivalent) and cyanogen bromide (1.0 equivalent) is suspended in water.
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Reaction Conditions: The aqueous suspension is stirred vigorously at room temperature.
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Work-up and Purification: The resulting precipitate of 2-aminobenzimidazole is collected by filtration, washed with cold water, and dried under vacuum.
| Reactant/Reagent | Molar Ratio | Solvent | Temperature | Reaction Time | Yield (%) |
| o-Phenylenediamine | 1.0 | Water | Room Temp. | 2-4 hours | >90 |
| Cyanogen Bromide | 1.0 |
Table 1: Quantitative data for the synthesis of 2-aminobenzimidazole.
Caption: Synthesis of 2-Aminobenzimidazole from o-Phenylenediamine.
Step 2: Sandmeyer Reaction for Cyanation
The Sandmeyer reaction is a classic transformation to convert an amino group on an aromatic ring into a nitrile via a diazonium salt intermediate.
Experimental Protocol:
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Diazotization: 2-Aminobenzimidazole (1.0 equivalent) is dissolved in an aqueous solution of a strong acid (e.g., HCl or H2SO4) and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite (1.0-1.2 equivalents) is added dropwise while maintaining the low temperature to form the diazonium salt.
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Cyanation: In a separate flask, a solution of copper(I) cyanide (CuCN) in an aqueous solution of sodium or potassium cyanide is prepared and cooled. The freshly prepared diazonium salt solution is then added slowly to the copper(I) cyanide solution with vigorous stirring.
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Reaction Completion and Work-up: The reaction mixture is allowed to warm to room temperature and then gently heated until the evolution of nitrogen gas ceases. The mixture is then cooled, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel.
| Reactant/Reagent | Molar Ratio | Solvent | Temperature | Reaction Time | Yield (%) |
| 2-Aminobenzimidazole | 1.0 | Water, Acid | 0-5 °C (diazo.) | 2-6 hours | 60-70 |
| Sodium Nitrite | 1.0-1.2 | RT to 60 °C (cyan.) | |||
| Copper(I) Cyanide | 1.0-1.5 |
Table 2: Representative quantitative data for the Sandmeyer cyanation of 2-aminobenzimidazole.
Caption: Conversion of 2-Aminobenzimidazole to the target nitrile.
Route 2: Synthesis via 1H-Benzimidazole-2-carboxamide
This alternative route involves the construction of the benzimidazole ring with a hydroxymethyl group at the 2-position, followed by a series of functional group transformations.
Step 1: Synthesis of 1H-Benzimidazole-2-methanol
Experimental Protocol:
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Reaction Setup: o-Phenylenediamine (1.0 equivalent) and glycolic acid (1.0 equivalent) are mixed in an aqueous solution of hydrochloric acid (e.g., 6 M HCl).
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Reaction Conditions: The solution is stirred and heated at 90 °C for several hours.
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Work-up: The reaction mixture is cooled, and a sodium hydroxide solution is added until the product precipitates. The solid is collected by filtration, washed with water, and dried.
| Reactant/Reagent | Molar Ratio | Solvent | Temperature | Reaction Time | Yield (%) |
| o-Phenylenediamine | 1.0 | 6 M HCl(aq) | 90 °C | 7 hours | ~90 |
| Glycolic Acid | 1.0 |
Table 3: Quantitative data for the synthesis of 1H-benzimidazole-2-methanol.[1]
Step 2: Oxidation to 1H-Benzimidazole-2-carboxylic Acid
Experimental Protocol:
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Reaction Setup: 1H-Benzimidazole-2-methanol (1.0 equivalent) and sodium carbonate are dissolved in water. An aqueous solution of potassium permanganate (1.2 equivalents) is added.
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Reaction Conditions: The mixture is refluxed for 2 hours.
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Work-up: The solution is cooled and acidified (e.g., with HCl) to a pH of approximately 4 to precipitate the carboxylic acid. The product is collected by filtration and dried.
| Reactant/Reagent | Molar Ratio | Solvent | Temperature | Reaction Time | Yield (%) |
| 1H-Benzimidazole-2-methanol | 1.0 | Water | Reflux | 2 hours | ~85 |
| Potassium Permanganate | 1.2 | ||||
| Sodium Carbonate | ~1.3 |
Table 4: Quantitative data for the oxidation to the carboxylic acid.[1]
Step 3: Amidation to 1H-Benzimidazole-2-carboxamide
Experimental Protocol:
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Acid Chloride Formation: 1H-Benzimidazole-2-carboxylic acid (1.0 equivalent) is treated with thionyl chloride (SOCl₂) and heated at 70 °C for 5 hours to form the acid chloride. Excess thionyl chloride is removed under reduced pressure.
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Amination: The crude acid chloride is cooled and aqueous ammonia is added. The mixture is then heated at 70 °C for 5 hours.
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Work-up: The reaction mixture is cooled, and the precipitated amide is collected by filtration and dried.
| Reactant/Reagent | Molar Ratio | Solvent | Temperature | Reaction Time | Yield (%) |
| 1H-Benzimidazole-2-carboxylic acid | 1.0 | Thionyl Chloride | 70 °C | 5 hours | ~78 |
| Aqueous Ammonia | Excess | 70 °C | 5 hours |
Table 5: Quantitative data for the synthesis of 1H-benzimidazole-2-carboxamide.[1]
Step 4: Dehydration to 1H-Benzimidazole-2-carbonitrile
Experimental Protocol:
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Reaction Setup: 1H-Benzimidazole-2-carboxamide (1.0 equivalent) is suspended in a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
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Reaction Conditions: The mixture is heated under reflux until the reaction is complete (monitored by TLC).
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Work-up: The reaction mixture is cooled and carefully poured onto crushed ice. The solution is then neutralized with a base (e.g., sodium bicarbonate or ammonia solution) to precipitate the product. The crude nitrile is collected by filtration, washed with water, and dried.
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Purification: The product can be further purified by recrystallization or column chromatography.
| Reactant/Reagent | Dehydrating Agent | Solvent | Temperature | Reaction Time | Yield (%) |
| 1H-Benzimidazole-2-carboxamide | POCl₃ or SOCl₂ | Neat or inert | Reflux | 2-6 hours | 70-85 |
Table 6: Representative quantitative data for the dehydration of the amide.
Caption: Multi-step synthesis of 1H-Benzimidazole-2-carbonitrile.
Conclusion
This technical guide has outlined two viable synthetic pathways for the preparation of 1H-benzimidazole-2-carbonitrile from o-phenylenediamine. Route 1, proceeding through a 2-aminobenzimidazole intermediate and a subsequent Sandmeyer reaction, offers a more direct approach. Route 2, involving the construction and elaboration of a 2-substituted benzimidazole, provides an alternative with well-established transformations. The choice of synthetic route will depend on the specific requirements of the research, including available reagents, scalability, and desired purity of the final product. The detailed experimental protocols and tabulated data herein serve as a valuable resource for researchers and professionals in the field of synthetic and medicinal chemistry.
